molecular formula C22H45NO B13935190 N,N-Dioctylhexanamide CAS No. 55334-54-8

N,N-Dioctylhexanamide

Katalognummer: B13935190
CAS-Nummer: 55334-54-8
Molekulargewicht: 339.6 g/mol
InChI-Schlüssel: WRJVSLJKWITHBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dioctylhexanamide is an organic compound with the molecular formula C22H45NO It is a type of amide, specifically a hexanamide, where the nitrogen atom is bonded to two octyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N,N-Dioctylhexanamide can be synthesized through the reaction of hexanoyl chloride with dioctylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dioctylhexanamide can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce hexanoic acid and dioctylamine.

    Oxidation: Oxidizing agents can convert this compound to corresponding amides with higher oxidation states.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products Formed

    Hydrolysis: Hexanoic acid and dioctylamine.

    Oxidation: Higher oxidation state amides.

    Substitution: Various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N-Dioctylhexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Investigated for its potential use in biological assays and as a component in biochemical studies.

    Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of N,N-Dioctylhexanamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which this compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dimethylhexanamide
  • N,N-Dioctylacetamide
  • N,N-Dioctylformamide

Uniqueness

N,N-Dioctylhexanamide is unique due to its specific structure, which imparts distinct chemical and physical properties. Its long octyl chains provide hydrophobic characteristics, making it suitable for applications requiring non-polar solvents or reagents.

Eigenschaften

CAS-Nummer

55334-54-8

Molekularformel

C22H45NO

Molekulargewicht

339.6 g/mol

IUPAC-Name

N,N-dioctylhexanamide

InChI

InChI=1S/C22H45NO/c1-4-7-10-12-14-17-20-23(22(24)19-16-9-6-3)21-18-15-13-11-8-5-2/h4-21H2,1-3H3

InChI-Schlüssel

WRJVSLJKWITHBC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCN(CCCCCCCC)C(=O)CCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.